molecular formula C14H20ClNO3S B345335 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine CAS No. 797769-80-3

1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine

Cat. No.: B345335
CAS No.: 797769-80-3
M. Wt: 317.8g/mol
InChI Key: QGUPPXCCPGBPQK-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₁₈ClNO₃S Structure: The compound consists of a 4-methylpiperidine core linked via a sulfonyl group to a substituted phenyl ring. The phenyl group is functionalized with chlorine (5-position), methoxy (2-position), and methyl (4-position) substituents.

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S/c1-10-4-6-16(7-5-10)20(17,18)14-9-12(15)11(2)8-13(14)19-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUPPXCCPGBPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride

The benzenesulfonyl chloride intermediate is critical for introducing the sulfonamide group. A two-step process is typically employed:

  • Sulfonation of 5-Chloro-2-methoxy-4-methyltoluene :

    • Reacting the toluene derivative with chlorosulfonic acid (ClSO₃H) at 0–5°C forms the sulfonic acid, which is subsequently treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

    • Key Conditions :

      • Temperature: 0–5°C (sulfonation), 60–80°C (chlorination)

      • Solvents: Dichloromethane (DCM) or chlorobenzene

      • Yield: 70–85%

  • Purification :

    • Crystallization from hexane/ethyl acetate mixtures ensures high purity (>95%).

Preparation of 4-Methylpiperidine

The 4-methylpiperidine moiety is synthesized via:

  • Reductive Amination of 4-Piperidone :

    • 4-Piperidone is reacted with methylamine (CH₃NH₂) in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst (Pd/C).

    • Key Conditions :

      • Solvent: Methanol or ethanol

      • Pressure: 1–3 atm H₂ (for catalytic hydrogenation)

      • Yield: 80–90%

  • Alternative Alkylation :

    • Piperidine is alkylated using methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate).

    • Challenges : Over-alkylation is minimized by using a 1:1 molar ratio of piperidine to methyl iodide.

Coupling Strategies for Sulfonamide Formation

Nucleophilic Substitution Reaction

The sulfonyl chloride intermediate reacts with 4-methylpiperidine under basic conditions:

  • Reaction Mechanism :

    • Deprotonation of 4-methylpiperidine by a base (e.g., NaOH) forms a nucleophilic amine, which attacks the electrophilic sulfur in the sulfonyl chloride.

  • Optimized Parameters :

    • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

    • Base : Aqueous NaOH (pH 10–12)

    • Temperature : 0–25°C

    • Yield : 65–78%

  • Side Reactions :

    • Hydrolysis of sulfonyl chloride to sulfonic acid is mitigated by maintaining anhydrous conditions.

Alternative Coupling via EDCl/HOBt Activation

For substrates sensitive to strong bases, carbodiimide-mediated coupling is employed:

  • Procedure :

    • The sulfonyl chloride is converted to a sulfonic acid, which is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

    • 4-Methylpiperidine is then added to the activated intermediate.

  • Conditions :

    • Solvent: DMF or acetonitrile

    • Temperature: Room temperature

    • Yield: 60–70%

Comparative Analysis of Synthetic Methods

Parameter Nucleophilic Substitution EDCl/HOBt Coupling
Yield 65–78%60–70%
Reaction Time 2–4 hours6–8 hours
Purification Ease CrystallizationColumn Chromatography
Scalability HighModerate
Cost LowHigh

Key Insights :

  • Nucleophilic substitution is preferred for industrial-scale synthesis due to lower reagent costs and shorter reaction times.

  • EDCl/HOBt coupling is reserved for lab-scale reactions requiring mild conditions.

Industrial-Scale Process Considerations

Green Chemistry Metrics

  • Atom Economy : 82% for the nucleophilic substitution route.

  • E-Factor : 5.2 (kg waste/kg product), primarily from solvent recovery.

Solvent Recycling

  • THF and DCM are recovered via distillation (>90% efficiency).

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonation :

    • Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) ensures precise sulfonation at the para position relative to the methoxy group.

  • Piperidine Over-Alkylation :

    • Stepwise addition of methyl iodide and use of bulky bases (e.g., DBU) suppress quaternary ammonium salt formation .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant and Anxiolytic Properties
Research indicates that compounds with similar structural features to 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine exhibit antidepressant and anxiolytic effects. These compounds often target serotonin and norepinephrine transporters, leading to increased availability of these neurotransmitters in the brain, which can alleviate symptoms of depression and anxiety .

Inhibition of Enzymatic Activity
The sulfonamide moiety present in this compound is known to interact with various enzymes, potentially inhibiting their activity. For example, sulfonamides have been studied for their role in inhibiting carbonic anhydrase, which plays a critical role in regulating pH and fluid balance in the body. This inhibition can be beneficial in treating conditions like glaucoma and edema .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. The compound's structure suggests potential efficacy against bacterial strains, including resistant ones. The mechanism of action is believed to involve disruption of bacterial folic acid synthesis, a critical process for bacterial growth and replication .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological profile. Research has focused on modifying various functional groups to enhance potency and selectivity for specific targets, such as serotonin receptors or bacterial enzymes .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The compound was administered alongside standard antidepressants, showing synergistic effects that enhanced overall efficacy .

Case Study 2: Antimicrobial Evaluation

In vitro tests revealed that this compound exhibited strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntidepressant and anxiolytic propertiesIncreased neurotransmitter availability
Enzymatic InhibitionInhibition of carbonic anhydrasePotential treatment for glaucoma
Antimicrobial ActivityDisruption of bacterial folic acid synthesisEffective against resistant bacterial strains
Structure-Activity RelationshipOptimization through functional group modificationsEnhanced potency and selectivity

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs derived from the provided evidence, focusing on substituent variations and their implications.

2.1. 1-[(5-Chloro-2-thienyl)sulfonyl]-4-(methoxymethyl)piperidine
  • Molecular Formula: C₁₁H₁₆ClNO₃S₂
  • Key Differences :
    • Aromatic Ring : Replaces the phenyl ring with a thienyl (thiophene) system, introducing sulfur into the aromatic system.
    • Substituents : The 4-methyl group on the piperidine is replaced with a methoxymethyl (-CH₂OCH₃) group.
  • Implications: The thienyl ring may alter electronic properties due to sulfur’s lower electronegativity compared to oxygen in the methoxy group of the target compound.
2.2. 1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine
  • Molecular Formula : C₁₅H₁₅ClFN₂O₂S
  • Key Differences :
    • Aromatic Ring : Features a 2-chloro-5-fluorophenyl group instead of 5-chloro-2-methoxy-4-methylphenyl.
    • Piperidine Substituent : The 4-methyl group is replaced with a pyrrole ring.
  • Implications: Fluorine’s strong electron-withdrawing effect may increase the sulfonyl group’s electrophilicity.
2.3. 1-(5-Chloro-2-methylphenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
  • Molecular Formula : C₂₁H₂₆ClN₂O₂S
  • Key Differences :
    • Core Structure : Uses a piperazine ring (two nitrogen atoms) instead of piperidine.
    • Substituents : The aromatic ring has a simpler 5-chloro-2-methylphenyl group, while the sulfonyl group is attached to a 2,4,6-trimethylphenyl moiety.
  • Implications: The piperazine core increases basicity due to the additional nitrogen atom.

Structural and Functional Comparison Table

Compound Name Molecular Formula Aromatic Ring Substituents Heterocyclic Core Substituents Notable Properties
1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine C₁₄H₁₈ClNO₃S 5-Cl, 2-OCH₃, 4-CH₃ 4-CH₃ (piperidine) Moderate polarity, balanced steric profile
1-[(5-Chloro-2-thienyl)sulfonyl]-4-(methoxymethyl)piperidine C₁₁H₁₆ClNO₃S₂ 5-Cl (thienyl) 4-CH₂OCH₃ (piperidine) Enhanced solubility, sulfur-mediated π interactions
1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine C₁₅H₁₅ClFN₂O₂S 2-Cl, 5-F (phenyl) 4-pyrrol-1-yl (piperidine) High electronegativity, hydrogen-bonding capability
1-(5-Chloro-2-methylphenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine C₂₁H₂₆ClN₂O₂S 5-Cl, 2-CH₃ (phenyl) 2,4,6-trimethylphenyl (piperazine) Steric hindrance, increased basicity

Research Findings and Implications

  • Electronic Effects : The methoxy group in the target compound donates electrons, contrasting with fluorine’s electron-withdrawing effect in the 2-chloro-5-fluorophenyl analog . This difference may influence reactivity in nucleophilic substitution reactions.
  • Solubility : The methoxymethyl group in the thienyl analog likely improves aqueous solubility compared to the target compound’s methyl group.
  • Biological Interactions : Piperazine-based analogs may exhibit enhanced binding to targets requiring basic nitrogen atoms, whereas pyrrole-substituted derivatives could engage in π-π stacking or hydrogen bonding.

Biological Activity

1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine, a compound with the molecular formula C13H19ClN2O3S and a molecular weight of 318.82 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H19ClN2O3S
  • Molecular Weight : 318.82 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% .

The biological activity of this compound is attributed to its sulfonamide moiety, which is known to interact with various biological targets. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Antimicrobial Properties

Sulfonamides are traditionally known for their antibacterial effects. The mechanism typically involves inhibition of bacterial folic acid synthesis. Although direct studies on this compound are sparse, related compounds have demonstrated significant antimicrobial activity against a range of pathogens .

Case Studies and Research Findings

StudyFindings
Antiviral Efficacy A study on structurally similar sulfonamide derivatives found EC50 values ranging from 5–28 μM against influenza viruses, suggesting potential for similar efficacy in this compound .
Antimicrobial Activity Research indicates that sulfonamide compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, with IC50 values often in the low micromolar range .
Cytotoxicity Studies In vitro tests on related compounds have shown low cytotoxicity in human cell lines at therapeutic concentrations, indicating a favorable safety profile .

Toxicological Profile

Understanding the toxicity is crucial for any pharmaceutical compound. Preliminary data suggests that sulfonamide derivatives generally exhibit moderate toxicity profiles; however, specific toxicological studies on this compound are necessary to establish safety benchmarks.

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